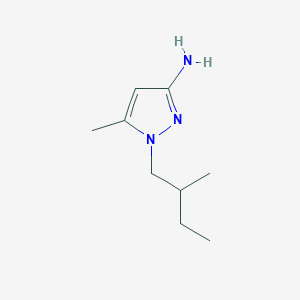
4-Methoxy-3-methylbenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-methylbenzene-1,2-diol is an organic compound belonging to the class of catechols. Catechols are characterized by the presence of two hydroxyl groups attached to a benzene ring. This compound is also known as 4-methylcatechol and has the molecular formula C8H10O3. It is a derivative of benzene with a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring.
Vorbereitungsmethoden
The synthesis of 4-Methoxy-3-methylbenzene-1,2-diol can be achieved through various methods. One common synthetic route involves the methylation of 3-methylcatechol using methanol and a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the methylation process. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
4-Methoxy-3-methylbenzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups influence the reactivity of the benzene ring. Common reagents include halogens and nitrating agents.
Major Products: The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-methylbenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methoxy-3-methylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It targets enzymes such as biphenyl-2,3-diol 1,2-dioxygenase, which plays a role in the degradation of aromatic compounds. The pathways involved include the oxidative stress response and the regulation of redox homeostasis.
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-3-methylbenzene-1,2-diol can be compared with other similar compounds, such as:
3-Methylcatechol: Similar structure but lacks the methoxy group.
4-Methylcatechol: Similar structure but lacks the methoxy group.
Guaiacol (2-Methoxyphenol): Contains a methoxy group but lacks the methyl group.
Mequinol (4-Methoxyphenol): Contains a methoxy group but lacks the methyl group.
The uniqueness of this compound lies in the presence of both the methoxy and methyl groups, which influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H10O3 |
|---|---|
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
4-methoxy-3-methylbenzene-1,2-diol |
InChI |
InChI=1S/C8H10O3/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4,9-10H,1-2H3 |
InChI-Schlüssel |
IZNZLIAUTSELEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


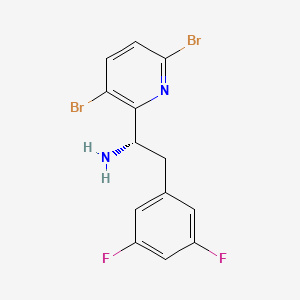

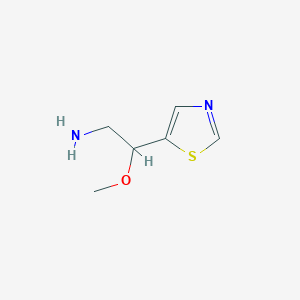


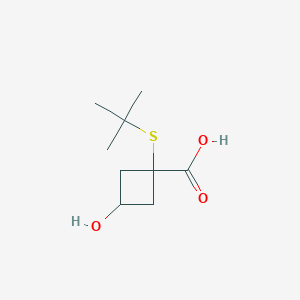
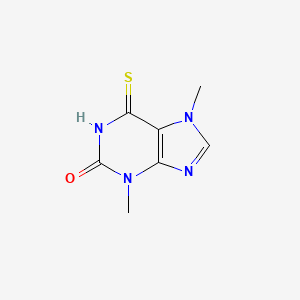
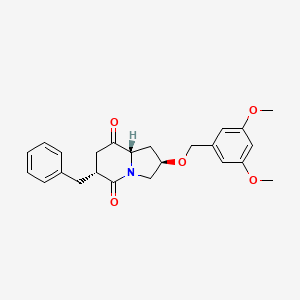
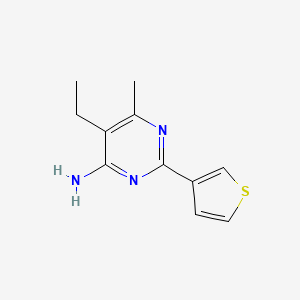
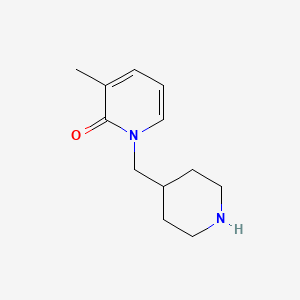
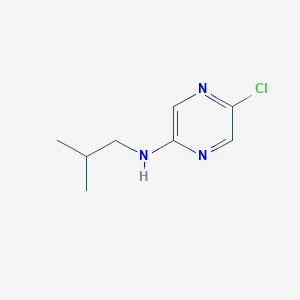
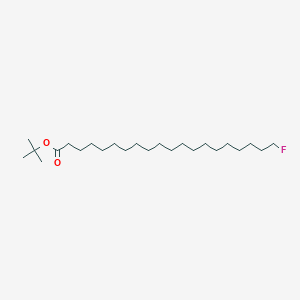
![5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13339111.png)
